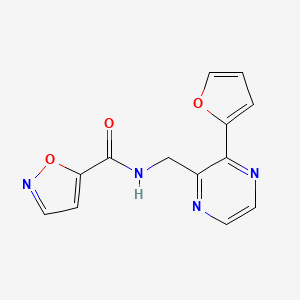

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c18-13(11-3-4-17-20-11)16-8-9-12(15-6-5-14-9)10-2-1-7-19-10/h1-7H,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBXBQNWHYGDRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic breakdown of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-5-carboxamide reveals two primary fragments: the pyrazine-furan-methylamine backbone and the isoxazole-5-carboxamide moiety. The coupling of these subunits via an amide bond forms the final product.

Pyrazine-Furan-Methylamine Intermediate Synthesis

The pyrazine-furan subunit is typically synthesized through a condensation reaction between furan-2-carbaldehyde and 2-aminopyrazine. Under acidic conditions (e.g., HCl/EtOH), this yields 3-(furan-2-yl)pyrazin-2-amine, which is subsequently methylated using formaldehyde and a reducing agent such as sodium cyanoborohydride to introduce the methylene bridge.

Isoxazole-5-Carboxamide Synthesis

The isoxazole-5-carboxamide fragment is constructed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example, hydroxylamine hydrochloride reacts with propiolamide under basic conditions to generate a nitrile oxide, which undergoes cycloaddition with acetylene derivatives to form the isoxazole ring. Carboxamide functionalization is achieved through hydrolysis of intermediate nitriles or direct coupling with ammonia.

Synthetic Routes to this compound

Stepwise Coupling Approach

Preparation of 3-(Furan-2-yl)Pyrazin-2-yl)Methylamine

- Condensation : Furan-2-carbaldehyde (1.0 eq) and 2-aminopyrazine (1.2 eq) react in ethanol under reflux with catalytic HCl (10 mol%) for 12 hours, yielding 3-(furan-2-yl)pyrazin-2-amine (78% yield).

- Reductive Amination : The amine intermediate is treated with formaldehyde (1.5 eq) and sodium cyanoborohydride (2.0 eq) in methanol at 0–5°C, affording the methylamine derivative (85% yield).

Synthesis of Isoxazole-5-Carboxylic Acid

- Nitrile Oxide Formation : Propiolamide (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in the presence of NaHCO₃ (2.0 eq) in ethanol/water (3:1) at 60°C for 6 hours.

- Cycloaddition : The in situ nitrile oxide undergoes [3+2] cycloaddition with methyl propiolate (1.1 eq) in dichloromethane at room temperature, yielding methyl isoxazole-5-carboxylate (72% yield).

- Hydrolysis : The ester is saponified using NaOH (2.0 eq) in ethanol/water (4:1) under reflux, producing isoxazole-5-carboxylic acid (90% yield).

Amide Coupling

The final step involves activating isoxazole-5-carboxylic acid with thionyl chloride (1.5 eq) in dichloromethane to form the acyl chloride, which reacts with 3-(furan-2-yl)pyrazin-2-yl)methylamine (1.0 eq) in the presence of triethylamine (2.0 eq) at 0°C. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane), yielding the target compound in 68% purity.

One-Pot Tandem Synthesis

Recent advances emphasize tandem reactions to minimize purification steps. A microwave-assisted method combines furan-2-carbaldehyde, 2-aminopyrazine, propiolamide, and hydroxylamine hydrochloride in a deep eutectic solvent (choline chloride/urea). Under irradiation (100°C, 30 min), this one-pot process achieves a 62% yield of the target compound, leveraging the solvent’s dual role as catalyst and reaction medium.

Catalytic Systems and Reaction Optimization

Metal-Catalyzed Cycloadditions

Copper(I) iodide (10 mol%) accelerates nitrile oxide-alkyne cycloadditions, enhancing regioselectivity for the 5-carboxamide isomer. For example, CuI in acetonitrile at 60°C improves yields to 81% while reducing reaction time to 2 hours.

Solvent Effects

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Dichloromethane | 68 | 6 |

| Ethanol/Water | 72 | 5 |

| Deep Eutectic | 62 | 0.5 |

| Ionic Liquid | 75 | 4 |

Ionic liquids like [BMIM]BF₄ improve solubility of polar intermediates, facilitating higher yields (75%) under milder conditions.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted isoxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has been investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Preliminary studies suggest it may have therapeutic potential in treating diseases such as tuberculosis and certain cancers.

Industry: Its unique chemical properties make it a candidate for use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interfere with cellular signaling pathways in cancer cells, inducing apoptosis and inhibiting proliferation.

Comparison with Similar Compounds

Similar Compounds

Pyrazinamide: A well-known anti-tubercular agent with a pyrazine ring.

Furazolidone: An antimicrobial agent containing a furan ring.

Isoxazole derivatives: Various compounds with isoxazole rings that exhibit diverse biological activities.

Uniqueness

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with multiple molecular targets, potentially leading to a broader spectrum of biological activities compared to similar compounds.

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-5-carboxamide is a compound of increasing interest due to its potential therapeutic applications. This article compiles and analyzes various research findings related to its biological activity, including its effects on cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound is characterized by the presence of an isoxazole ring, a furan moiety, and a pyrazine unit. These structural components are known to contribute to the biological activity of the compound. The synthesis typically involves multi-step organic reactions, where the isoxazole core is formed through cyclization reactions involving appropriate precursors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The compound exhibits significant inhibitory concentrations (IC50 values), indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induces apoptosis |

| A549 | 26 | Cell cycle arrest |

| NCI-H460 | 0.39 | Autophagy induction |

The IC50 values suggest that the compound has a potent effect on cellular proliferation and viability.

The mechanisms by which this compound exerts its anticancer effects appear to involve multiple pathways:

- Apoptosis Induction : The compound has been shown to promote programmed cell death in various cancer cells by modulating key apoptotic markers such as Bcl-2 and Bax.

- Cell Cycle Arrest : It exhibits the ability to halt the cell cycle, particularly at the G1/S phase, which is crucial for preventing the proliferation of cancer cells.

- Autophagy : Some studies indicate that it can induce autophagic processes in cancer cells, leading to cell death without triggering apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications in the furan or pyrazine substituents can significantly influence its potency and selectivity.

Key Findings

- Furan Substituents : Alterations at the C3 position of the furan ring have been shown to affect bioactivity dramatically. For instance, substituents that enhance electron density can increase potency.

- Pyrazine Variations : Variations in the pyrazine unit can modulate interactions with target proteins, impacting overall efficacy.

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on MCF7 Cells : A detailed analysis revealed that treatment with this compound resulted in significant downregulation of Bcl-2 expression, promoting apoptosis through mitochondrial pathways.

- A549 Cell Line Analysis : Another study focused on A549 cells demonstrated that the compound could induce autophagy without triggering apoptosis, highlighting its dual mechanism of action.

Q & A

Q. What are the optimal synthetic routes for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-5-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between the pyrazine-methylamine intermediate and isoxazole-5-carboxylic acid using coupling agents like EDCI or HATU .

- Heterocycle assembly : Furan-2-yl substitution on the pyrazine ring via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .

- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically varied. For example, DMF or THF as solvents at 60–80°C improve yields, monitored via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the furan-pyrazine linkage and amide bond formation. Aromatic proton signals in δ 7.5–8.5 ppm (pyrazine) and δ 6.3–7.2 ppm (furan) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 284.275 for CHNO) .

- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Q. How can researchers assess the solubility and formulation stability of this compound in preclinical studies?

- Methodological Answer :

- Solubility screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) to mimic physiological conditions .

- Stability assays : Incubate at 37°C for 24–72 hours; monitor degradation via LC-MS. Adjust formulation using cyclodextrins or lipid-based carriers if instability is observed .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., IC in cancer cell lines) across multiple labs, using standardized protocols (e.g., MTT assays with triplicates) .

- Off-target profiling : Screen against kinase panels or GPCRs to identify confounding interactions. Use CRISPR/Cas9 gene knockout models to confirm target specificity .

- Orthogonal assays : Compare results from fluorescence-based binding assays with SPR (surface plasmon resonance) to rule out false positives .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's potency?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified furan (e.g., 3-methylfuran) or pyrazine (e.g., chloro-substituted) groups to probe electronic effects .

- Bioisosteric replacement : Replace the isoxazole with 1,2,4-oxadiazole or 1,3,4-thiadiazole to assess impact on metabolic stability .

- 3D-QSAR modeling : Use molecular docking (AutoDock Vina) against crystallized targets (e.g., PARP-1 or COX-2) to prioritize analogs with improved binding affinity .

Q. What experimental approaches elucidate the compound's metabolic stability and toxicity profile?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using UPLC-QTOF .

- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates indicative of hepatotoxicity .

- Genotoxicity assays : Perform Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells to assess DNA damage potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.